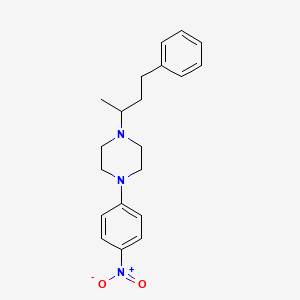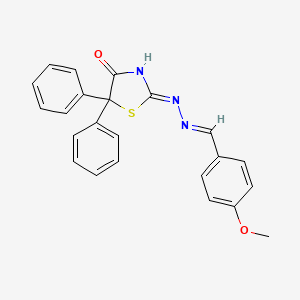![molecular formula C23H18N2O2 B6013270 2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6013270.png)
2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylmethyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylmethyl)-1H-isoindole-1,3(2H)-dione, commonly known as clozapine, is a medication used to treat schizophrenia. It belongs to the class of atypical antipsychotic drugs and is known for its unique efficacy in treating treatment-resistant schizophrenia.
Mécanisme D'action
The exact mechanism of action of clozapine is not fully understood. It is known to block the dopamine D4 receptor, serotonin 5-HT2A receptor, and alpha-adrenergic receptors. It also has a high affinity for the serotonin 5-HT2C receptor and histamine H1 receptor. Clozapine's unique pharmacological profile is thought to contribute to its efficacy in treating treatment-resistant schizophrenia.
Biochemical and Physiological Effects:
Clozapine has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitters dopamine and norepinephrine in the prefrontal cortex. It also increases the levels of the neurotransmitter acetylcholine in the hippocampus. Additionally, clozapine has been found to decrease the levels of the neurotransmitter glutamate in the prefrontal cortex.
Avantages Et Limitations Des Expériences En Laboratoire
Clozapine has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action and has been extensively tested for its efficacy in treating schizophrenia. Additionally, it has a unique pharmacological profile that makes it an interesting drug for studying the neurobiology of schizophrenia. However, clozapine also has limitations in lab experiments. It is a potent drug with a number of side effects, which can make it difficult to use in animal models. Additionally, its use is heavily regulated due to its potential for causing agranulocytosis, a serious blood disorder.
Orientations Futures
There are several future directions for research on clozapine. One area of interest is in understanding the mechanisms underlying its efficacy in treating treatment-resistant schizophrenia. Additionally, there is interest in exploring its potential use in treating other psychiatric disorders such as bipolar disorder, depression, and anxiety disorders. Another area of interest is in developing new drugs that have a similar pharmacological profile to clozapine but with fewer side effects. Finally, there is interest in developing new animal models that can better replicate the effects of clozapine in humans.
Méthodes De Synthèse
Clozapine was first synthesized in 1958 by a Swiss pharmaceutical company Sandoz. The synthesis of clozapine involves the reaction of 8-chloro-11H-dibenzo[b,e][1,4]diazepine with sodium cyanide to form 8-cyano-11H-dibenzo[b,e][1,4]diazepine. This intermediate is then reacted with lithium aluminum hydride to produce 8-amino-11H-dibenzo[b,e][1,4]diazepine, which is further reacted with phthalic anhydride to form clozapine.
Applications De Recherche Scientifique
Clozapine has been extensively studied for its efficacy in treating schizophrenia. It has been found to be more effective than other antipsychotic drugs in treating treatment-resistant schizophrenia. Additionally, clozapine has been found to be effective in reducing suicidal behavior in patients with schizophrenia. It has also been studied for its potential use in treating other psychiatric disorders such as bipolar disorder, depression, and anxiety disorders.
Propriétés
IUPAC Name |
2-(5,6-dihydrobenzo[b][1]benzazepin-11-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-22-18-9-3-4-10-19(18)23(27)25(22)15-24-20-11-5-1-7-16(20)13-14-17-8-2-6-12-21(17)24/h1-12H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKUZCSSVPQVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylmethyl)-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(3-methylbenzyl)imino]di(2-propanol)](/img/structure/B6013213.png)
![2-(4-chlorophenyl)-7-(difluoromethyl)-9-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B6013216.png)
![2-{[5-[(2,4-difluorophenoxy)methyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6013226.png)

![ethyl 2-(3-{3-[(4-methoxy-2-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)nicotinate](/img/structure/B6013243.png)
![2-(4-nitrophenyl)-4-{[(4-piperidinylmethyl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6013251.png)
![(3-isopropoxyphenyl){1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinyl}methanone](/img/structure/B6013272.png)
![4-bromo-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6013284.png)
![N-(2-isopropoxyethyl)-2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6013286.png)


![N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide](/img/structure/B6013307.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6013313.png)